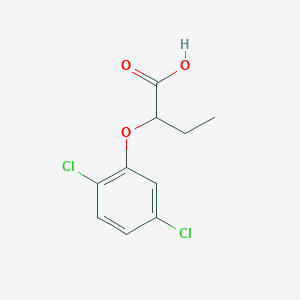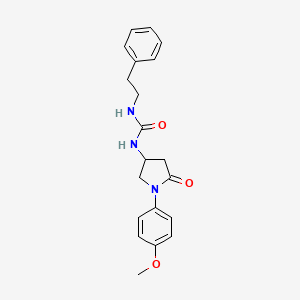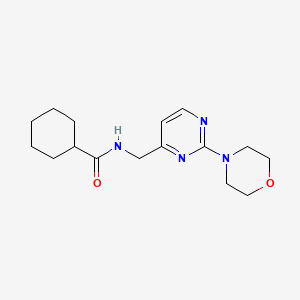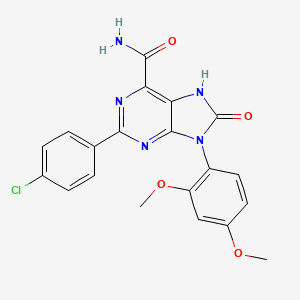
2-(2,5-Dichlorophenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . This compound is primarily used in research and has applications in various scientific fields. It is known for its role in proteomics research and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
“2-(2,5-Dichlorophenoxy)butanoic acid”, also known as 2,4-DB, is a selective systemic phenoxy herbicide . It is primarily used to control many annual and perennial broad-leaf weeds in various crops such as alfalfa, peanuts, and soybeans . The primary target of 2,4-DB is the growth tips of stems and roots .
Mode of Action
2,4-DB acts by disrupting transport systems and interfering with nucleic acid metabolism . It is absorbed through the foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Biochemical Pathways
Susceptible species rapidly convert this product to the herbicidally active compound: 2,4-d .
Pharmacokinetics
It is known that 2,4-db is highly soluble in water and most organic solvents . It is relatively volatile but may leach to groundwater under certain conditions .
Result of Action
The action of 2,4-DB induces abnormal growth typical of growth-hormone herbicides . This results in the twisting and bending of stems and petioles, leaf curling and cupping, and the development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2,5-Dichlorophenoxy)butanoic acid are not completely understood. It is known that the metabolic pathway of this compound is similar to that of the endogenous auxin: indole acetic acid (IAA) .
Molecular Mechanism
It is known that the disruption of transport systems and interference with nucleic acid metabolism are involved . The specific site of action has not yet been identified .
Metabolic Pathways
It is known that the metabolic pathway of this compound is similar to that of the endogenous auxin: indole acetic acid (IAA) .
Preparation Methods
The synthesis of 2-(2,5-Dichlorophenoxy)butanoic acid involves the reaction of 2,5-dichlorophenol with butanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
2-(2,5-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)butanoic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions and functions. Additionally, it has applications in:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and molecular biology.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Used in the development of new materials and chemical products.
Comparison with Similar Compounds
2-(2,5-Dichlorophenoxy)butanoic acid is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). it is unique in its specific structure and the presence of two chlorine atoms at the 2 and 5 positions on the phenoxy ring . This structural difference can result in variations in its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFDHYPAAYIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate](/img/structure/B2435620.png)
![methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2435622.png)
![N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2435623.png)




![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2435634.png)
![N-[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2435635.png)
![1,7-dibenzyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2435639.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435640.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2435642.png)
![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2435643.png)
